An In-depth Technical Guide to 4-(Prop-2-en-1-yloxy)butanoic Acid
An In-depth Technical Guide to 4-(Prop-2-en-1-yloxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(prop-2-en-1-yloxy)butanoic acid (CAS Number: 44958-10-3), a molecule of significant interest in the field of neuroscience and pharmacology. As an analogue of γ-hydroxybutyric acid (GHB), this compound holds potential for elucidating the complex mechanisms of GHB and GABA receptor systems. This document delves into its chemical properties, synthesis, analytical characterization, and known biological context, offering a foundational resource for researchers.
Compound Identity and Physicochemical Properties
4-(Prop-2-en-1-yloxy)butanoic acid, also known as 4-(allyloxy)butanoic acid, is a carboxylic acid derivative featuring an allyl ether linkage. Its core structure is a butanoic acid backbone with a prop-2-en-1-yloxy group at the 4-position.
| Property | Value | Source |
| CAS Number | 44958-10-3 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| IUPAC Name | 4-(prop-2-en-1-yloxy)butanoic acid | [1] |
| Synonyms | 4-(Allyloxy)butanoic acid, 4-prop-2-enoxybutanoic Acid | [1] |
| Physical Form | Liquid | [4] |
| Purity (typical) | ≥95% | [4] |
| Storage | 4°C, stored under nitrogen | [3] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 3 | [1][3] |
| Rotatable Bonds | 5 | [3] |
Synthesis Pathway: A Representative Protocol
The synthesis of 4-(prop-2-en-1-yloxy)butanoic acid is most logically achieved via the Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In this case, the alkoxide can be generated from a protected 4-hydroxybutanoic acid derivative, such as γ-butyrolactone, which serves as a readily available and stable starting material. The subsequent reaction with an allyl halide, followed by hydrolysis of the ester or lactone, yields the desired product.
Causality of Experimental Choices:
The choice of γ-butyrolactone as a starting material is strategic due to its commercial availability and the fact that it is a cyclic ester of the desired 4-hydroxybutanoic acid. The ring-opening under basic conditions in the presence of an alcohol (in this case, allyl alcohol is not used directly as the nucleophile due to its lower reactivity compared to the alkoxide of the butanoic acid precursor) is a common and effective strategy. The use of a strong base like sodium hydride is crucial for the complete deprotonation of the hydroxyl group formed from the ring-opening, creating a potent nucleophile for the subsequent reaction with allyl bromide. Dichloromethane or a similar aprotic solvent is chosen to avoid interference with the strong base and to effectively dissolve the reactants. The final acidification step is necessary to protonate the carboxylate and isolate the final carboxylic acid product.
Caption: Potential signaling pathways for 4-(prop-2-en-1-yloxy)butanoic acid.
Experimental Workflow for Biological Characterization:
A systematic evaluation of the biological activity of 4-(prop-2-en-1-yloxy)butanoic acid would involve a series of in vitro and in vivo assays.
In Vitro Assays:
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Receptor Binding Assays:
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GHB Receptor Binding: A competitive binding assay using a radiolabeled ligand specific for the GHB receptor (e.g., [³H]NCS-382) to determine the binding affinity (Ki) of 4-(prop-2-en-1-yloxy)butanoic acid.
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GABAB Receptor Binding: A similar competitive binding assay using a radiolabeled GABAB receptor antagonist (e.g., [³H]CGP54626) to assess its affinity for the GABAB receptor.
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Functional Assays:
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G-protein Coupled Receptor (GPCR) Activation Assays: Using cell lines expressing the GHB or GABAB receptors, measure downstream signaling events such as GTPγS binding or changes in intracellular calcium levels to determine the functional activity (agonist, antagonist, or allosteric modulator) of the compound.
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Electrophysiology: Utilize patch-clamp electrophysiology on cultured neurons or oocytes expressing specific GABAA or GABAB receptor subtypes to investigate the compound's effects on ion channel function.
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In Vivo Studies:
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Behavioral Phenotyping: Administer the compound to rodents and assess a battery of behavioral endpoints relevant to GHB's effects, including locomotor activity, motor coordination (rotarod test), catalepsy, and body temperature.
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Drug Discrimination Studies: Train animals to discriminate GHB from saline and then test the ability of 4-(prop-2-en-1-yloxy)butanoic acid to substitute for or antagonize the discriminative stimulus effects of GHB.
Safety and Handling
While a specific, comprehensive toxicology profile for 4-(prop-2-en-1-yloxy)butanoic acid is not available, it should be handled with the appropriate precautions for a research chemical with potential psychoactive properties. Based on the parent compound, butanoic acid, it is expected to be corrosive and may cause skin and eye irritation.
Hazard Statements (Globally Harmonized System):
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation, ingestion, and skin contact.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
4-(Prop-2-en-1-yloxy)butanoic acid represents a valuable chemical tool for the exploration of the GHB and GABAergic systems. Its synthesis is achievable through standard organic chemistry techniques, and its unique pharmacological profile, lacking the metabolic conversion to GABA, allows for a more targeted investigation of its receptor interactions. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing molecule, with the ultimate goal of advancing our understanding of neurotransmission and developing novel therapeutics.
References
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Carter, L. P., Wu, H., Chen, W., Koek, W., & France, C. P. (2005). Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1314–1323. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10034737, 4-(Prop-2-en-1-yloxy)butanoic acid. Retrieved from [Link].
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]
-
Wikipedia. (2024, January 28). Williamson ether synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]
-
Absalom, N., Eghorn, M., Villumsen, I. S., Olsen, J. V., Egebjerg, J., Frølund, B., & Wellendorph, P. (2012). α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). Proceedings of the National Academy of Sciences, 109(33), 13404–13409. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Wikipedia. (2024, February 12). γ-Hydroxybutyric acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.
-
NIST. (n.d.). Butanoic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chegg. (2022, May 12). Solved butanoic acid: 1. Analyze the 'H-NMR spectrum of. Retrieved from [Link]
-
AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]
